Taz posa

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

The synthesis of “Taz posa” involves several steps, including the interaction with 14-3-3 protein and its activity being controlled by nuclear-cytosol localization in a phosphorylation-dependent manner . The industrial production methods for “this compound” are still under research, but it is known that it shares structural and functional similarities with yes-associated protein .

化学反应分析

“Taz posa” undergoes various chemical reactions, including phosphorylation and ubiquitination in response to Hippo signaling . Common reagents used in these reactions include mammalian Ste20-like kinases 1 and 2, large tumor suppressor kinases 1 and 2, and β-TrCP-mediated ubiquitination . The major products formed from these reactions are phosphorylated and dephosphorylated forms of "this compound" .

科学研究应用

“Taz posa” has a wide range of scientific research applications. It is extensively studied in the context of organ development, tissue regeneration, and tumor progression . In cancer research, “this compound” is associated with tumor growth and metastasis, making it a potential target for cancer therapy . Additionally, it plays a role in the self-renewal of embryonic and mesenchymal stem cells, making it relevant in regenerative medicine .

作用机制

The mechanism of action of “Taz posa” involves its role as a transcriptional coactivator with PDZ-binding motif . It interacts with various transcription factors to regulate gene expression, particularly in the Hippo signaling pathway . When the Hippo pathway is inactive, “this compound” is dephosphorylated and localized in the nucleus, where it activates target genes involved in cell proliferation and survival .

相似化合物的比较

“Taz posa” is often compared with yes-associated protein due to their structural and functional similarities . Both compounds are encoded by paralogous genes and play redundant roles in the regulation of cell proliferation and migration . “this compound” can be distinguished from yes-associated protein based on its genetic, structural, and functional aspects . Other similar compounds include transcriptional enhancer factor domain family members and large tumor suppressor kinases .

属性

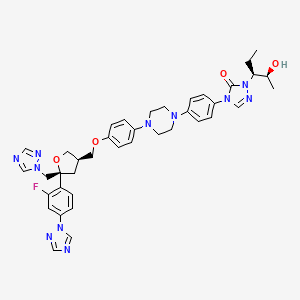

分子式 |

C39H44FN11O4 |

|---|---|

分子量 |

749.8 g/mol |

IUPAC 名称 |

4-[4-[4-[4-[[(3R,5R)-5-[2-fluoro-4-(1,2,4-triazol-1-yl)phenyl]-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(2S,3S)-2-hydroxypentan-3-yl]-1,2,4-triazol-3-one |

InChI |

InChI=1S/C39H44FN11O4/c1-3-37(28(2)52)51-38(53)49(27-45-51)32-6-4-30(5-7-32)46-14-16-47(17-15-46)31-8-11-34(12-9-31)54-20-29-19-39(55-21-29,22-48-25-41-23-43-48)35-13-10-33(18-36(35)40)50-26-42-24-44-50/h4-13,18,23-29,37,52H,3,14-17,19-22H2,1-2H3/t28-,29+,37-,39-/m0/s1 |

InChI 键 |

FQTNOMZYUNLLJQ-AEGYNBBGSA-N |

手性 SMILES |

CC[C@@H]([C@H](C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5C[C@](OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)N8C=NC=N8)F |

规范 SMILES |

CCC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)N8C=NC=N8)F |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(1,3-dioxolan-2-yl)ethyl]-1H-Isoindole-1,3(2H)-dione](/img/structure/B13855844.png)

![(2S,4R,7S)-4-amino-2-hydroxy-7-(2-methylpropyl)-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecane-5,8-dione;hydrochloride](/img/structure/B13855867.png)

![4-[2-(2,5-Dimethylpyrrol-1-yl)pyridin-3-yl]butan-2-one](/img/structure/B13855892.png)

![Methyl 2-methylsulfonyl-7-thiophen-3-ylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13855913.png)

![benzyl 2-(benzhydrylideneamino)-3-[(2R,5S)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-[(2S,5S)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxypropanoate](/img/structure/B13855914.png)